molecular formula C22H19ClN4O3 B2685575 N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941981-17-5

N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2685575
CAS No.: 941981-17-5
M. Wt: 422.87
InChI Key: IASXNRIFENNGQB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Studies have focused on the synthesis and characterization of pyrazole-acetamide derivatives, evaluating their antioxidant activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, suggesting the potential of N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide in similar applications (Chkirate et al., 2019).

Nonlinear Optical Properties

Research into the nonlinear optical properties of crystalline acetamides, including polarization effects of their environment, has identified certain acetamides as good candidates for photonic devices such as optical switches, modulators, and for optical energy applications. This suggests the potential research application of the subject compound in the development of new materials for optical technologies (Castro et al., 2017).

Antimicrobial Activities

The synthesis of thiazole derivatives incorporating antipyrine moiety has demonstrated promising antimicrobial activities against various microorganisms. This indicates the potential of this compound in antimicrobial research, particularly in developing novel antimicrobial agents (Aly et al., 2011).

Anti-Inflammatory Activity

The synthesis of novel thiazole derivatives for the assessment of their anti-inflammatory actions has been explored, showing significant inhibition of phospholipase A2, a key enzyme in the inflammatory process. This suggests the potential for this compound in anti-inflammatory drug research (Lokeshwari et al., 2017).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-2-30-16-9-7-15(8-10-16)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-18-6-4-3-5-17(18)23/h3-13H,2,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASXNRIFENNGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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